Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate
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Overview
Description
Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its five-membered heterocyclic structure containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate typically involves a (3 + 2) cycloaddition reaction. This reaction is carried out between an alkyne, which acts as a dipolarophile, and a nitrile oxide, which serves as the dipole . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity while minimizing waste and environmental impact. The use of continuous flow reactors and green chemistry principles are being investigated to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound, enhancing its biological activity.
Reduction: This reaction can modify the compound’s structure, potentially leading to new derivatives with different properties.
Substitution: This reaction involves replacing one functional group with another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .
Scientific Research Applications
Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole structure.
Muscimol: A compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin with a similar isoxazole core.
These compounds share the isoxazole core but differ in their functional groups and biological activities, highlighting the unique properties of this compound .
Properties
Molecular Formula |
C10H8ClNO3 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 7-chloro-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-2-14-10(13)9-6-4-3-5-7(11)8(6)12-15-9/h3-5H,2H2,1H3 |
InChI Key |
ZKNSCWYHNXPWFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=NO1)Cl |
Origin of Product |
United States |
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